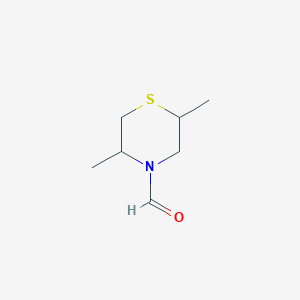
2,5-Dimethylthiomorpholine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylthiomorpholine-4-carbaldehyde (DMTMC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTMC is a versatile reagent that can be used for the synthesis of a wide range of organic compounds.
Wirkmechanismus
2,5-Dimethylthiomorpholine-4-carbaldehyde acts as a thiol reagent, reacting with thiol-containing compounds to form thioether derivatives. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the carbonyl group of 2,5-Dimethylthiomorpholine-4-carbaldehyde, resulting in the formation of a thioether bond. This reaction has been used in the synthesis of various thioether-containing compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,5-Dimethylthiomorpholine-4-carbaldehyde. However, studies have shown that 2,5-Dimethylthiomorpholine-4-carbaldehyde has low toxicity and is not mutagenic or carcinogenic. It has also been reported to have antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethylthiomorpholine-4-carbaldehyde has several advantages in lab experiments, such as its ease of synthesis, stability, and versatility. It can be used as a reagent in a wide range of organic reactions, making it a valuable tool in synthetic organic chemistry. However, 2,5-Dimethylthiomorpholine-4-carbaldehyde has some limitations, such as its low solubility in water, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of 2,5-Dimethylthiomorpholine-4-carbaldehyde in scientific research. One potential application is in the synthesis of novel antitumor agents, where 2,5-Dimethylthiomorpholine-4-carbaldehyde could be used as a key reagent in the preparation of thioether-containing compounds. Additionally, 2,5-Dimethylthiomorpholine-4-carbaldehyde could be used in the synthesis of chiral ligands for asymmetric catalysis, which could have applications in the pharmaceutical industry. Further studies are needed to explore the full potential of 2,5-Dimethylthiomorpholine-4-carbaldehyde in these and other areas of research.
Conclusion
In conclusion, 2,5-Dimethylthiomorpholine-4-carbaldehyde is a versatile reagent that has shown promising results in the synthesis of various organic compounds. It has low toxicity and has been reported to have antimicrobial activity. 2,5-Dimethylthiomorpholine-4-carbaldehyde has several advantages in lab experiments, such as its ease of synthesis and versatility, but also has some limitations, such as its low solubility in water. There are several future directions for the use of 2,5-Dimethylthiomorpholine-4-carbaldehyde in scientific research, and further studies are needed to explore its full potential.
Synthesemethoden
2,5-Dimethylthiomorpholine-4-carbaldehyde can be synthesized using various methods, but the most commonly used method is the reaction of 2,5-dimethylthiomorpholine with paraformaldehyde in the presence of an acid catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 2,5-Dimethylthiomorpholine-4-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylthiomorpholine-4-carbaldehyde has been extensively used in scientific research for the synthesis of various organic compounds such as thiazoles, thiazolines, and thiazolidines. It has also been used as a reagent in the preparation of chiral ligands for asymmetric catalysis. 2,5-Dimethylthiomorpholine-4-carbaldehyde has shown promising results in the synthesis of biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
111073-04-2 |
|---|---|
Produktname |
2,5-Dimethylthiomorpholine-4-carbaldehyde |
Molekularformel |
C7H13NOS |
Molekulargewicht |
159.25 g/mol |
IUPAC-Name |
2,5-dimethylthiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NOS/c1-6-4-10-7(2)3-8(6)5-9/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
FHNSRKPKKIQKSW-UHFFFAOYSA-N |
SMILES |
CC1CN(C(CS1)C)C=O |
Kanonische SMILES |
CC1CN(C(CS1)C)C=O |
Synonyme |
4-Thiomorpholinecarboxaldehyde, 2,5-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



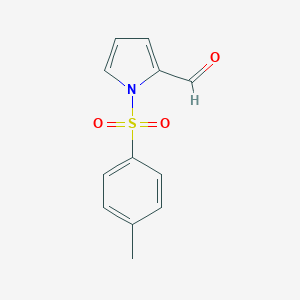
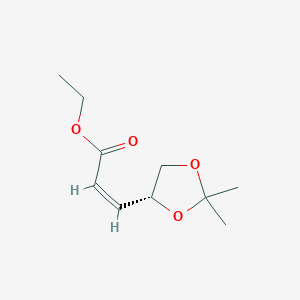
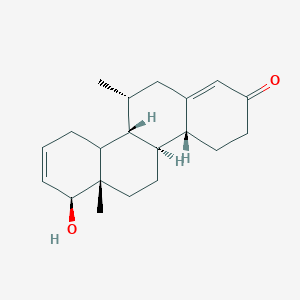
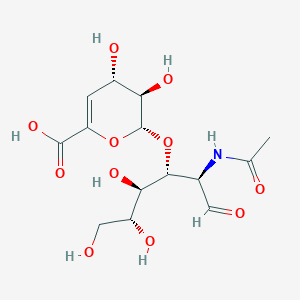
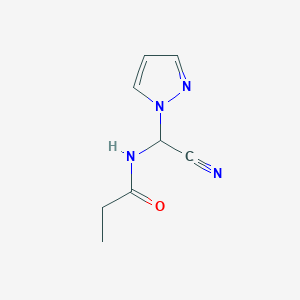
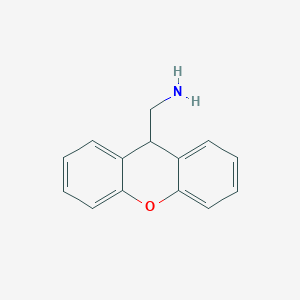
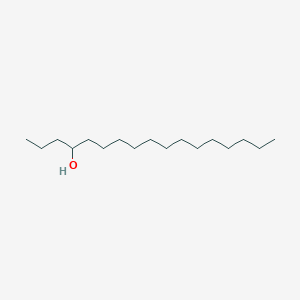
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
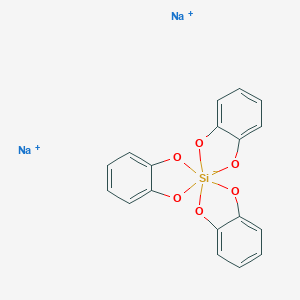
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
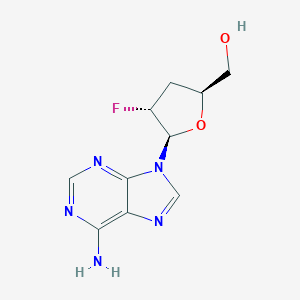
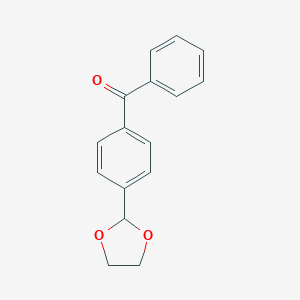
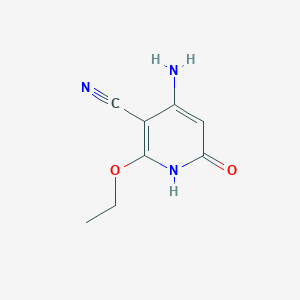
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)